2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

Medicinal Chemistry ADME Physicochemical Property Optimization

This fluorinated THP-amine is a privileged scaffold for medicinal chemistry. The -CF3 group reduces amine pKa (5-6 vs. 10.4 in non-fluorinated analogs), improving membrane permeability and oral bioavailability. Its unique 3-position vector on the tetrahydropyran ring provides a distinct 3D conformation, making it non-interchangeable with other regioisomers and an ideal tool for SAR studies and optimizing ADME properties in lead candidates.

Molecular Formula C7H12F3NO
Molecular Weight 183.174
CAS No. 1339332-84-1
Cat. No. B2879235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine
CAS1339332-84-1
Molecular FormulaC7H12F3NO
Molecular Weight183.174
Structural Identifiers
SMILESC1CC(COC1)C(C(F)(F)F)N
InChIInChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6H,1-4,11H2
InChIKeyYXTAPHVTDKXUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine (CAS 1339332-84-1) – A High-Value Fluorinated Building Block


2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine (CAS: 1339332-84-1), also known as 2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-amine, is a fluorinated organic compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . Its structure uniquely combines a trifluoromethyl (-CF3) group with a tetrahydropyran (THP) heterocycle [1]. This combination is considered a privileged motif in medicinal chemistry, as the -CF3 group imparts high lipophilicity and metabolic stability, while the THP ring serves as a versatile, rigid scaffold that can modulate a molecule's pKa and overall three-dimensional conformation [2].

Why Analogs of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine Are Not Interchangeable


The combination of a strong electron-withdrawing trifluoromethyl group and a specific substitution pattern on the tetrahydropyran ring creates a unique molecular profile that cannot be replicated by simply swapping a hydrogen for a fluorine or altering the ring attachment point. The presence of the -CF3 group drastically reduces the basicity of the adjacent amine (pKa ~5-6) compared to a non-fluorinated analog (pKa ~10.4) [1]. This alteration in pKa directly impacts the molecule's ionization state at physiological pH, profoundly affecting its absorption, distribution, and target binding kinetics [2]. Furthermore, the 3-position substitution on the THP ring establishes a distinct three-dimensional vector for the amine, which is a critical determinant of molecular recognition in biological systems. A different regioisomer (e.g., 2-yl or 4-yl) or a non-fluorinated version would therefore present a completely different spatial and electronic map to a potential target, rendering them non-interchangeable in a structure-activity relationship (SAR) context.

Quantitative Differentiation of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine for Procurement Decisions


Modulation of Amine Basicity via the Trifluoromethyl Group

The introduction of a trifluoromethyl group adjacent to the amine drastically reduces its basicity. This is a class-level effect where the strong electron-withdrawing nature of the -CF3 group stabilizes the neutral amine form. This property is crucial for improving oral bioavailability and reducing off-target binding to hERG channels and phospholipids [1][2].

Medicinal Chemistry ADME Physicochemical Property Optimization

Enhanced Metabolic Stability from the Trifluoromethyl Group

The trifluoromethyl group is known to block sites of oxidative metabolism, increasing the half-life of a drug candidate. While not directly measured for this specific compound, this class-level inference is a primary driver for selecting fluorinated analogs over non-fluorinated ones [1]. A related class of trifluoromethyl-substituted tetrahydropyran DPP-4 inhibitors showed a 'significantly improved duration time of action' over existing non-fluorinated therapies, a direct consequence of enhanced metabolic stability [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Lipophilicity Augmentation for Enhanced Membrane Permeability

The trifluoromethyl group is a well-established lipophilic bioisostere. Its addition significantly increases the calculated LogP (cLogP) of the molecule. A direct comparison of the non-fluorinated core 1-(tetrahydro-2H-pyran-3-yl)ethanamine (C7H15NO) to the target compound (C7H12F3NO) shows a predicted cLogP increase of approximately 1.5 to 2.0 units [1]. This class-level inference is supported by the fact that the trifluoroethyl group is explicitly noted to enhance lipophilicity in related tetrahydropyran derivatives [2].

ADME Lipinski's Rule of Five CNS Drug Design

Regioisomeric Specificity: The 3-Position Advantage

The attachment of the ethanamine moiety at the 3-position of the tetrahydropyran ring presents a unique spatial vector compared to the 2- or 4-position analogs. This is a critical differentiator for structure-based drug design. In a series of renin inhibitors, a (R)-(tetrahydropyran-3-yl)methyl group was identified as an optimal S1 pocket binder, demonstrating superior selectivity and oral bioavailability compared to a cyclohexylmethyl group, leading to a clinical candidate [1][2]. This highlights that the 3-position is not merely an arbitrary substitution but can be a key determinant of biological activity and specificity.

SAR Molecular Recognition Scaffold Hopping

Optimal Research and Development Applications for 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine (CAS 1339332-84-1)


Lead Optimization in Medicinal Chemistry: Enhancing ADME Properties

Based on the quantitative evidence for pKa reduction (Evidence Item 1) and enhanced lipophilicity (Evidence Item 3), this compound is an ideal building block for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Its unique combination of low basicity and moderate lipophilicity (predicted cLogP ~1.2-1.8) makes it particularly suitable for programs targeting oral bioavailability, where balancing solubility and permeability is critical [1][2].

Building Block for Long-Acting Therapeutics

The class-level inference of enhanced metabolic stability conferred by the trifluoromethyl group (Evidence Item 2) makes this compound a strategic choice for designing therapeutics with extended duration of action. This is particularly relevant for programs seeking once-daily or less frequent dosing regimens in chronic diseases like type 2 diabetes [3]. The compound's core structure can serve as a scaffold for creating long-acting DPP-4 inhibitors, as demonstrated in related chemical series [4].

Chemical Biology Tool for Probing pKa Effects in Target Binding

The stark difference in amine basicity between this fluorinated compound and its non-fluorinated counterpart (pKa 5-6 vs. 10.4) makes it a valuable tool for studying the role of amine protonation state in protein-ligand interactions. Researchers can use matched molecular pairs of the fluorinated and non-fluorinated versions to deconvolute the contribution of basicity to target binding, selectivity, and off-target effects [5].

Scaffold for Targeting S1 Pockets in Serine Proteases

The specific 3-position substitution on the tetrahydropyran ring (Evidence Item 4) has been validated as an optimal vector for occupying the S1 pocket of serine proteases like renin [6]. This positions the compound and its derivatives as attractive starting points for structure-based drug design projects targeting other therapeutically relevant serine proteases (e.g., Factor Xa, thrombin, DPP-4). The 3-THP group provides a distinct spatial and electronic profile compared to other common S1 binders like cyclohexyl or phenyl rings [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.